

Application Notes and Protocols: Formulation of Benzyl Butyrate in Pharmaceutical Excipients

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Compound of Interest

Compound Name: *Benzyl butyrate*

Cat. No.: *B092007*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation of **benzyl butyrate**, a versatile excipient used to enhance the solubility and stability of active pharmaceutical ingredients (APIs). This document details its physicochemical properties, solubility in various excipients, and provides detailed protocols for solubility determination, formulation of a topical cream, stability testing, and in vitro release and skin permeation studies.

Physicochemical Properties of Benzyl Butyrate

Benzyl butyrate is a clear, colorless liquid with a fruity, floral odor. Its primary role in pharmaceutical formulations is as a solvent and solubilizing agent for poorly water-soluble drugs.^[1] It is also used as a flavoring agent in some oral preparations.^{[1][2][3]}

Table 1: Physicochemical Properties of **Benzyl Butyrate**

Property	Value	Reference
Synonyms	Benzyl butanoate, Butanoic acid, phenylmethyl ester	[4]
CAS Number	103-37-7	[1][4]
Molecular Formula	C11H14O2	[1][4]
Molecular Weight	178.23 g/mol	[1][4]
Appearance	Clear, colorless liquid	[1][3]
Odor	Fruity-floral, plum-like	[5]
Boiling Point	238-240 °C	[1][4]
Density	1.009 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.494	
Water Solubility	136 mg/L at 25 °C	[5][6]
LogP	2.95	[7]
Storage	Store at 0-8 °C in tightly sealed containers, protected from heat and light.	[1]

Solubility of Benzyl Butyrate in Pharmaceutical Excipients

Benzyl butyrate's utility as a pharmaceutical excipient stems from its ability to dissolve a wide range of active pharmaceutical ingredients (APIs). It is generally soluble in organic solvents and oils, and insoluble in water, glycerol, and glycols.[4][8]

While specific quantitative solubility data for **benzyl butyrate** in many common pharmaceutical excipients is not readily available in published literature, a general solubility profile can be inferred. The following table summarizes the available information. For excipients where quantitative data is lacking, a protocol is provided below to enable researchers to determine the saturation solubility.

Table 2: Solubility of **Benzyl Butyrate** in Common Pharmaceutical Excipients

Excipient	Solubility	Notes
Water	136 mg/L (at 25 °C)	[5][6]
Ethanol	Miscible	[4][8]
Propylene Glycol	Insoluble	[6]
Polyethylene Glycol 400 (PEG 400)	Data not available	PEG 400 is a water-miscible solvent.[9][10][11][12] Given benzyl butyrate's low water solubility, its miscibility with PEG 400 may be limited.
Glycerol	Insoluble	[4]
Fixed Oils (e.g., Castor oil, Sesame oil)	Soluble	[6]
Oleic Acid	Data not available	As a fatty acid, it is expected to be a good solvent for the ester, benzyl butyrate.
Polysorbate 80 (Tween 80)	Data not available	Tween 80 is a non-ionic surfactant and emulsifier, miscible in water and alcohol. Its ability to solubilize benzyl butyrate would likely be in the context of forming micelles or emulsions.
Sorbitan Monolaurate (Span 20)	Data not available	Span 20 is a non-ionic surfactant, typically oil-soluble, suggesting it would be miscible with benzyl butyrate.

Experimental Protocols

Protocol for Determining Saturation Solubility of Benzyl Butyrate in Liquid Excipients

This protocol describes the equilibrium solubility method to determine the saturation solubility of **benzyl butyrate** in liquid pharmaceutical excipients.

Materials:

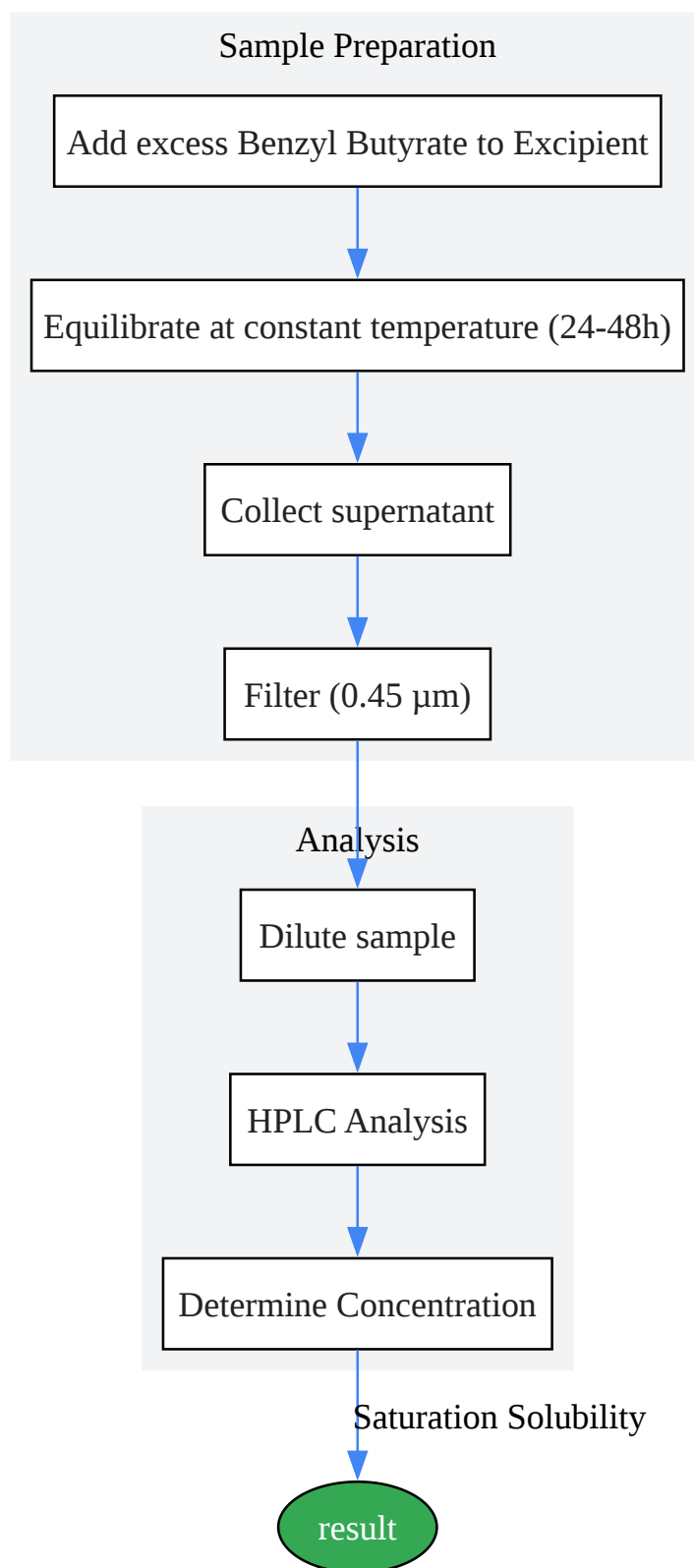
- **Benzyl butyrate** ($\geq 98\%$ purity)
- Selected liquid excipient (e.g., Polyethylene Glycol 400, Oleic Acid, Tween 80, Span 20)
- Scintillation vials or glass test tubes with screw caps
- Orbital shaker or magnetic stirrer with temperature control
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with UV detector
- Centrifuge
- Syringe filters (0.45 μm , PTFE or other suitable material)

Procedure:

- Add an excess amount of **benzyl butyrate** to a known volume (e.g., 5 mL) of the selected excipient in a glass vial. The excess solid phase should be visible.
- Tightly cap the vials to prevent solvent evaporation.
- Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
- Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

- After equilibration, stop the agitation and allow the samples to stand for a short period to allow the excess **benzyl butyrate** to settle.
- Carefully withdraw a sample from the supernatant using a syringe.
- Immediately filter the sample through a 0.45 μm syringe filter into a clean vial to remove any undissolved **benzyl butyrate**.
- Dilute the filtered sample with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the calibration range of the HPLC method.
- Analyze the diluted samples by a validated HPLC method to determine the concentration of **benzyl butyrate**.
- The determined concentration represents the saturation solubility of **benzyl butyrate** in the specific excipient at the tested temperature.

Workflow for Solubility Determination



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Workflow for determining the saturation solubility of **benzyl butyrate**.

Protocol for Formulation of a Topical Cream with Benzyl Butyrate

This protocol provides a general method for preparing an oil-in-water (O/W) topical cream where **benzyl butyrate** is incorporated into the oil phase as a solvent for a lipophilic API.

Table 3: Example Formulation of a 1% API Topical Cream

Phase	Ingredient	Function	% w/w
Oil Phase	Lipophilic API	Active Pharmaceutical Ingredient	1.0
Benzyl Butyrate	Solvent	5.0	
Cetyl Alcohol	Stiffening agent, emulsifier	8.0	
Stearic Acid	Emulsifier, thickener	4.0	
Glyceryl Monostearate	Emulsifier	3.0	
Aqueous Phase	Purified Water	Vehicle	76.5
Propylene Glycol	Humectant, co-solvent	2.0	
Polysorbate 80 (Tween 80)	Emulsifier	0.5	
Preservative	Phenoxyethanol	Preservative	q.s.

Equipment:

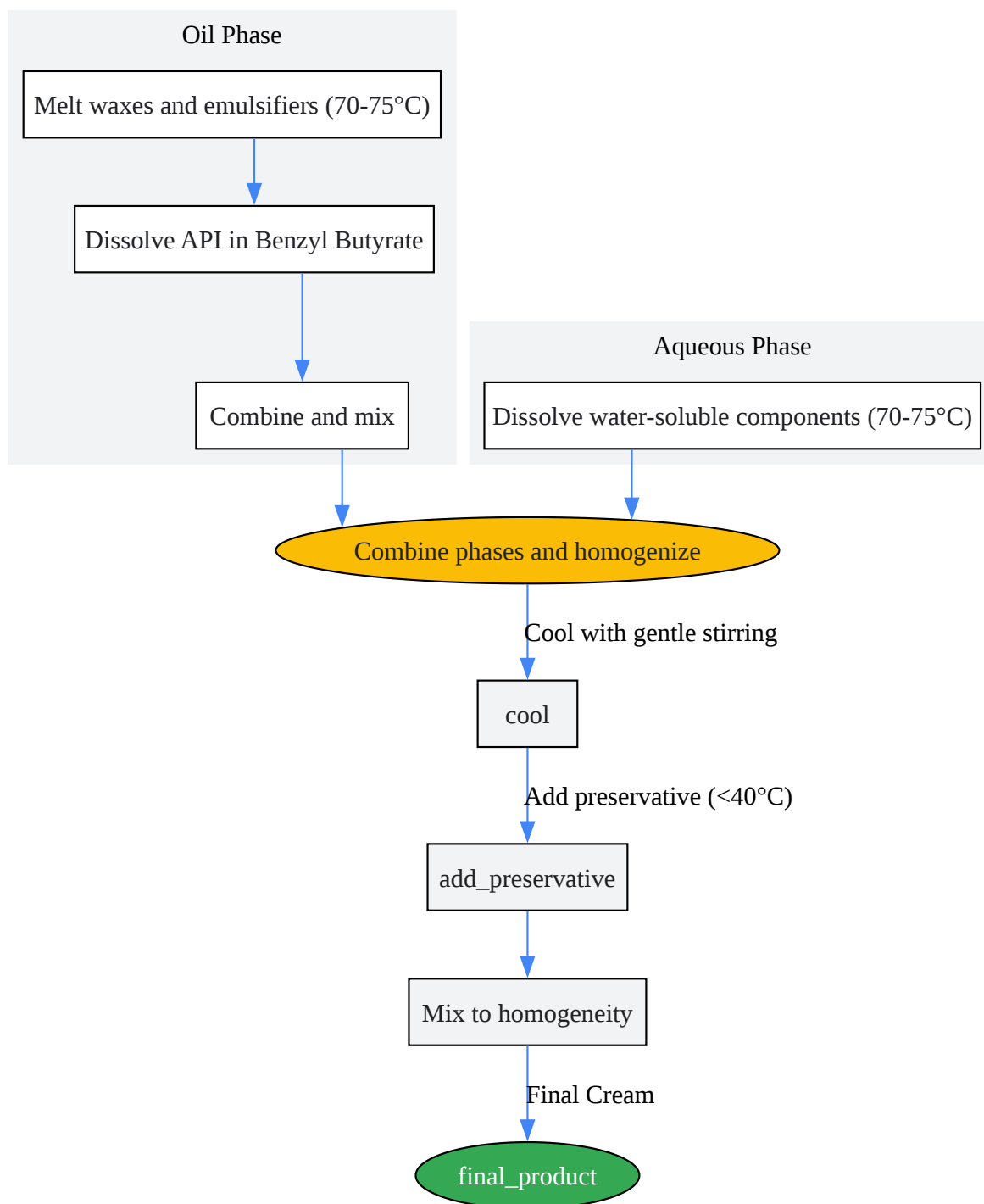
- Two beakers
- Water bath or hot plate with magnetic stirrer
- Homogenizer or high-shear mixer
- Weighing balance

- Spatulas

Procedure:

- Oil Phase Preparation:
 - In a beaker, combine cetyl alcohol, stearic acid, and glyceryl monostearate.
 - Heat the mixture in a water bath to 70-75 °C with gentle stirring until all components are melted and homogenous.
 - In a separate small container, dissolve the API in **benzyl butyrate**.
 - Add the API-**benzyl butyrate** solution to the molten oil phase and mix until uniform. Maintain the temperature at 70-75 °C.
- Aqueous Phase Preparation:
 - In a separate beaker, combine purified water, propylene glycol, and Polysorbate 80.
 - Heat the aqueous phase to 70-75 °C with stirring until all components are dissolved.
- Emulsification:
 - Slowly add the hot aqueous phase to the hot oil phase with continuous stirring.
 - Homogenize the mixture for 5-10 minutes at high speed until a uniform white emulsion is formed.
- Cooling and Final Mixing:
 - Remove the emulsion from the heat and continue stirring gently with a spatula or overhead mixer as it cools.
 - When the cream has cooled to below 40 °C, add the preservative and mix thoroughly.
 - Continue gentle mixing until the cream reaches room temperature and has a smooth, consistent appearance.

Topical Cream Formulation Workflow

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Workflow for the formulation of a topical cream containing **benzyl butyrate**.

Protocol for Stability-Indicating HPLC Method for Benzyl Butyrate

This protocol outlines the development of a reverse-phase HPLC method for the quantification of **benzyl butyrate** in a pharmaceutical formulation, ensuring the method is stability-indicating.

Instrumentation and Conditions (Example):

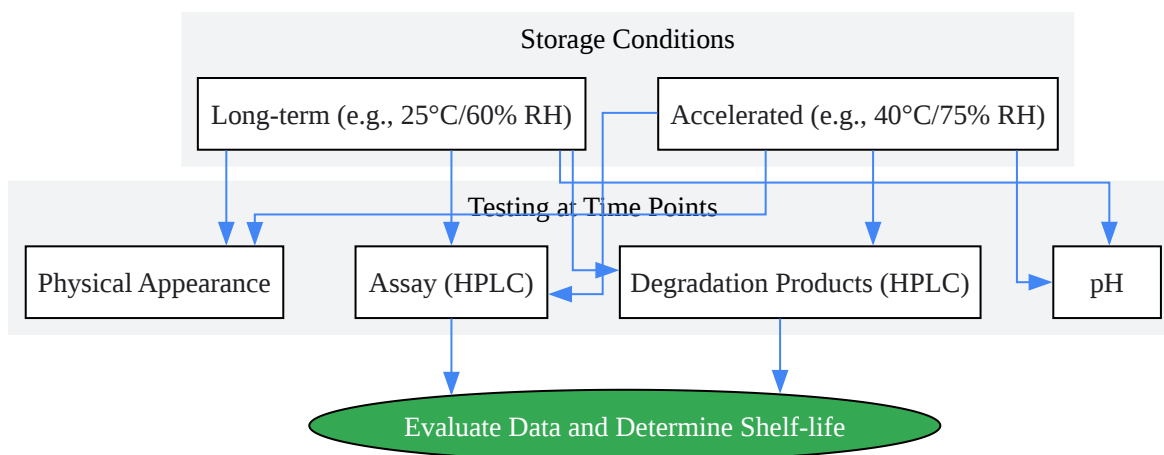
- HPLC System: Agilent 1200 series or equivalent with a UV/PDA detector.
- Column: C18 column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μ L.
- Column Temperature: 30 $^{\circ}$ C.
- Detection Wavelength: 210 nm (based on the UV absorbance of the butyrate chromophore).

Procedure:

- Standard Preparation:
 - Prepare a stock solution of **benzyl butyrate** reference standard in methanol or acetonitrile (e.g., 1 mg/mL).
 - Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 1-100 μ g/mL).
- Sample Preparation (from the cream formulation in 3.2):
 - Accurately weigh about 1 g of the cream into a 50 mL volumetric flask.

- Add approximately 30 mL of methanol and sonicate for 15 minutes to extract the **benzyl butyrate**.
- Allow the solution to cool to room temperature and dilute to volume with methanol.
- Centrifuge an aliquot of the solution to separate any precipitated excipients.
- Filter the supernatant through a 0.45 µm syringe filter.
- Further dilute the filtered solution with the mobile phase to a concentration within the calibration range.
- Method Validation (as per ICH guidelines):
 - Specificity: Analyze blank (placebo) and spiked samples to ensure no interference from other excipients. Conduct forced degradation studies (acid, base, oxidation, heat, light) to demonstrate that the method can separate **benzyl butyrate** from its degradation products.
 - Linearity: Analyze the working standards and plot a calibration curve of peak area versus concentration. The correlation coefficient (r^2) should be >0.999 .
 - Accuracy: Perform recovery studies by spiking the placebo with known amounts of **benzyl butyrate** at different concentration levels (e.g., 80%, 100%, 120%).
 - Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the sample. The relative standard deviation (RSD) should be $<2\%$.
 - Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of **benzyl butyrate** that can be reliably detected and quantified.

Stability Testing Workflow



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Workflow for a typical stability study of a pharmaceutical product.

Protocol for In Vitro Release Testing (IVRT)

This protocol describes the use of a Franz diffusion cell to assess the release of **benzyl butyrate** from a semi-solid formulation.

Equipment:

- Franz diffusion cells
- Synthetic membrane (e.g., polysulfone, cellulose acetate)
- Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like Tween 80 to maintain sink conditions)
- Water bath with circulator
- Magnetic stirrers
- HPLC system

Procedure:

- Cell Setup:
 - Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped.
 - Fill the receptor compartment with degassed receptor medium and place a magnetic stir bar inside.
 - Place the cells in a water bath maintained at 32 ± 1 °C to simulate skin temperature.
- Sample Application:
 - Accurately apply a finite dose (e.g., 10-15 mg/cm²) of the **benzyl butyrate** cream onto the surface of the membrane in the donor compartment.
- Sampling:
 - At predetermined time points (e.g., 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot of the receptor medium for analysis.
 - Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
- Analysis:
 - Analyze the collected samples for **benzyl butyrate** content using the validated HPLC method described in section 3.3.
- Data Analysis:
 - Calculate the cumulative amount of **benzyl butyrate** released per unit area (µg/cm²) at each time point.
 - Plot the cumulative amount released versus the square root of time. The slope of the linear portion of the curve represents the release rate.

Protocol for In Vitro Skin Permeation Testing (IVPT)

This protocol is an extension of the IVRT method, using excised human or animal skin to evaluate the permeation of **benzyl butyrate** through the skin barrier.

Equipment:

- Same as for IVRT, with the addition of a dermatome for skin preparation.
- Excised human or animal (e.g., porcine ear) skin.

Procedure:

- Skin Preparation:
 - Excise the skin and remove any subcutaneous fat.
 - If necessary, use a dermatome to obtain skin sections of a uniform thickness (e.g., 500-1000 μm).
 - Store the prepared skin frozen until use.
- Cell Setup and Permeation Study:
 - The procedure is similar to the IVRT protocol, with the excised skin mounted in the Franz diffusion cells instead of a synthetic membrane. The stratum corneum should face the donor compartment.
 - The study is conducted over a period of 24-48 hours with regular sampling of the receptor medium.
- Analysis:
 - Analyze the receptor fluid samples by HPLC to determine the amount of **benzyl butyrate** that has permeated through the skin.
 - At the end of the study, the skin can be dismantled, and the amount of **benzyl butyrate** retained in different skin layers (stratum corneum, epidermis, dermis) can be determined by extraction and subsequent HPLC analysis.

- Data Analysis:
 - Calculate the cumulative amount of **benzyl butyrate** permeated per unit area over time.
 - Determine the steady-state flux (J_{ss}) from the linear portion of the permeation profile.
 - Calculate the permeability coefficient (K_p) by dividing the flux by the initial concentration of the drug in the formulation.

Disclaimer: These protocols are intended as a general guide. Specific parameters, such as excipient concentrations, processing conditions, and analytical methods, should be optimized and validated for each specific formulation and application. Always adhere to relevant regulatory guidelines (e.g., ICH, FDA) for pharmaceutical development and testing.

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